BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Significance of Spiromesifen-enol
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‘ Compound of Interest

Compound Name: Spiromesifen Metabolite M01
CAS No.: 148476-30-6
Cat. No.: B569113

Get Quote

Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of chemicals.[1] Its mode of action involves the inhib
of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies anc
mites.[1] In biological systems and the environment, Spiromesifen undergoes rapid transformation. The primary and most significant step in this

biotransformation is the cleavage of its dimethylbutyrate ester group, yielding its major metabolite, Spiromesifen Metabolite M01, also known as
Spiromesifen-enol (Sp-enol).[2]

This guide offers a detailed examination of the chemical and physical properties of Spiromesifen-enol (M01). As the principal residue found in crops, ¢
and water following the application of the parent compound, a thorough understanding of MO1's characteristics is paramount for researchers in
environmental science, toxicology, and regulatory affairs.[3][4] This document provides field-proven analytical methodologies, explains the causality
behind experimental design, and adheres to the principles of scientific integrity for professionals engaged in residue analysis and risk assessment.

Chemical Identity and Physicochemical Properties

Spiromesifen-enol is a stable butenolide compound. Its core structure consists of a 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one moiety substituted with
2,4,6-trimethylphenyl (mesityl) group. This enol metabolite is the definitive analyte in many residue studies, as the parent ester is often fully hydrolyze
during sample work-up or as a result of metabolic processes.[5]

Data Summary: Spiromesifen Metabolite MO1 Properties

The following table summarizes the key chemical identifiers and physicochemical properties of Spiromesifen-enol. It is important to note that while so
experimental data is available, certain values are derived from predictive models.
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Property Value Source(s)

4-hydroxy-3-(2,4,6-trimethylphenyl)-1-
IUPAC Name Y ) y-3 ipheny) [61[7]
oxaspiro[4.4]non-3-en-2-one

Spiromesifen-enol, Spiromesifen-alcohol, 3-Mesityl-
Synonyms . [2][6]
2-ox0-1-oxaspiro(4.4)non-3-en-4-ol

CAS Number 148476-30-6 [61[8][9]
Molecular Formula C17H2003 [81[9]
Molecular Weight 272.34 g/mol [81[9]
Appearance White to Off-white Solid [61[7]

. . >190°C (decomposition) to ~253-258°C
Melting Point - [6][7]
(decomposition). Note: Sources report a range.

Boiling Point 478.9 + 45.0 °C (Predicted) [7]

Density 1.20 = 0.1 g/cm?3 (Predicted) [7]

» Slightly soluble in DMSO and Methanol. Precise
Solubility . . . . [61[7]
water solubility data is not publicly available.

InChl Key UWNPKBJDSGDYAU-UHFFFAOYSA-N [71

Metabolic Formation Pathway

The conversion of Spiromesifen to Spiromesifen-enol (M01) is a straightforward hydrolysis reaction. This process can be mediated by enzymes in pla
and animals or occur abiotically in the environment, particularly in water.[3][10] The reaction involves the cleavage of the ester bond, releasing the ac
enol moiety and 3,3-dimethylbutyric acid.

Spiromesifen
(Parent Compound)

Hydrolysi|s
(+ H20)
A Y
Spiromesifen-enol (M01) 3,3-Dimethylbutyric Acid
(Metabolite) (Byproduct)

Click to download full resolution via product page

Caption: Metabolic hydrolysis of Spiromesifen to its primary metabolite, MO1.

Analytical Methodology for Quantification in Environmental Matrices

The accurate quantification of Spiromesifen-enol is critical for regulatory compliance and environmental monitoring. The standard and most robust
approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5][8] The following
protocol is a synthesis of validated methods published by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of M
in water.[8]

Experimental Protocol: Analysis of Spiromesifen-enol in Water by LC-MS/MS

This protocol outlines a direct injection method, suitable for clean water matrices, that provides high throughput and minimizes sample manipulation.
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1. Preparation of Standards and Reagents:
« Reagents: Use Optima-grade or equivalent acetonitrile, formic acid, and water.

» Primary Stock Solution (100 pg/mL): Accurately weigh ~10 mg of certified Spiromesifen-enol reference standard into a 100 mL volumetric flask.
Dissolve and bring to volume with acetonitrile. This solution should be stored at -20°C.

« Internal Standard (IS) Stock Solution: Prepare a stock solution of an isotopically labeled analog (e.g., Spiromesifen-enol-ds) in the same manner. T
use of a stable isotope-labeled internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences
identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.[8]

« Working & Calibration Standards: Prepare a series of mixed secondary standards by diluting the primary stock solutions with 0.05% formic acid in
water. A typical calibration curve might range from 0.1 ng/mL to 50 ng/mL, with the internal standard concentration held constant across all standar:
and samples.

2. Sample Preparation:

« For surface or groundwater samples, minimal preparation is needed. Aliquot 500 pL of the water sample into a 2 mL HPLC vial.

« Add a fixed volume (e.g., 50 pL) of the internal standard working solution to the vial.

* Add 450 pL of 0.05% formic acid in water to bring the total volume to 1 mL.

+ Cap the vial and vortex thoroughly. The sample is now ready for analysis.

3. LC-MS/MS Instrumentation and Conditions:

« LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
¢ Column: Areverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 um particle size) is effective for separation.[8]

* Mobile Phase A: 0.1% Formic Acid in Water.

* Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

+ Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

» Flow Rate: 0.4 mL/min.

 Injection Volume: 10 pL.

« MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

» Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native analyte and the internal standard—one for
quantification and one for confirmation. This dual-transition monitoring is a key part of the method's trustworthiness, confirming analyte identity and
preventing false positives.

4. Data Analysis and Quality Control:

« Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration
standards. Apply a linear regression to determine the concentration in the unknown samples.

» Validation: The method's validity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the
unknown samples. Acceptance criteria typically require QC results to be within +20% of the nominal value. Recovery experiments, where a known
amount of analyte is spiked into a blank matrix, should yield recoveries between 70-120%.[10]

Rationale Behind Experimental Choices
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« Acidified Mobile Phase: Formic acid is added to the mobile phase to ensure the enol group of MO1 remains protonated. This improves
chromatographic peak shape on reverse-phase columns and promotes consistent and efficient ionization in the ESI source.

* Reverse-Phase Chromatography: The C18 stationary phase provides effective retention for the moderately nonpolar Spiromesifen-enol molecule,
separating it from more polar matrix components.

* Tandem Mass Spectrometry (MS/MS): MS/MS is chosen for its exceptional selectivity and sensitivity. It filters for a specific parent ion (precursor) ai
then fragments it, filtering again for a specific product ion. This process virtually eliminates matrix interference, allowing for accurate quantification ¢
very low levels (parts per billion or lower).[5][8]

Analytical Workflow Diagram

Caption: Workflow for the analysis of Spiromesifen-enol in water samples.

Toxicological and Environmental Significance

Toxicological assessments have generally concluded that the toxicity of Spiromesifen-enol (M01) and other major metabolites is covered by the
comprehensive studies conducted on the parent compound, Spiromesifen.[2] However, MO1 exhibits greater persistence and mobility in the environn
compared to the parent molecule.[11] Regulatory agencies have classified Spiromesifen-enol as toxic to aquatic life with long-lasting effects, making
monitoring in environmental compartments essential for ecological risk assessment.[9] Its detection in soil and water systems confirms its role as a ke
terminal residue of Spiromesifen use.[3]

Conclusion

Spiromesifen Metabolite M01 (Spiromesifen-enol) is the central compound in the environmental fate and residue profile of the pesticide Spiromesife
Its chemical properties are defined by its stable spirocyclic keto-enol structure. While comprehensive experimental data on all its physicochemical
properties remain limited, robust and validated analytical methods, primarily based on LC-MS/MS, have been established for its precise quantificatior
diverse and complex matrices. These self-validating methods, employing internal standards and rigorous quality control, are indispensable tools for
researchers, enabling accurate risk assessment and ensuring environmental safety.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, Hast

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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